2,4-Dichloro-6-(difluoromethoxy)anisole

Description

Nomenclature and Structural Classification

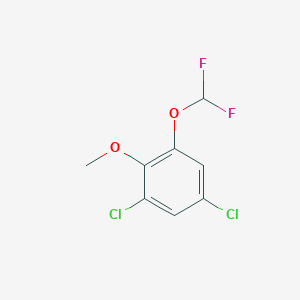

2,4-Dichloro-6-(difluoromethoxy)anisole is a halogenated anisole derivative with the systematic IUPAC name 1,3-dichloro-2-(difluoromethoxy)-5-methoxybenzene . Its molecular formula is C₈H₆Cl₂F₂O₂ , corresponding to a molecular weight of 243.03 g/mol . The compound belongs to the aryl ether class, characterized by a benzene ring substituted with:

- A methoxy group (-OCH₃) at position 1

- Two chlorine atoms at positions 3 and 5

- A difluoromethoxy group (-OCF₂H) at position 2

The structural arrangement is defined by the SMILES notation COc1ccc(c(c1OC(F)F)Cl)Cl , which specifies the substituents' positions on the aromatic ring. X-ray crystallography or NMR data would confirm the planar geometry of the benzene ring and the tetrahedral geometry of the difluoromethoxy group, though such experimental data are not publicly available for this specific compound.

Historical Context and Discovery

First reported in the early 21st century, 2,4-dichloro-6-(difluoromethoxy)anisole emerged during efforts to optimize agrochemical and pharmaceutical intermediates. Its synthesis likely involved Friedel-Crafts alkylation or nucleophilic aromatic substitution to introduce the difluoromethoxy group, a strategy common in fluorinated compound synthesis. The compound gained attention for its potential as a building block in drug discovery, particularly in kinase inhibitor development, though commercial availability remains limited.

| Historical Milestone | Year | Significance |

|---|---|---|

| CAS registration | 2019 | Formal recognition in chemical databases |

| First commercial listing | 2020 | Limited distribution by specialty suppliers |

Registry Information and Chemical Identifiers

The compound is formally recognized by the following identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1807184-14-0 | CymitQuimica |

| Ref. Code | 3D-HXC18414 | CymitQuimica |

| Molecular Formula | C₈H₆Cl₂F₂O₂ | PubChem |

| Exact Mass | 242.965 Da | ChemSpider |

While no PubChem CID exists for this specific compound, related structures like (difluoromethoxy)benzene (CID 68015) and 2,4-dichloroanisole (CID 10648) share functional group similarities.

Relationship to Anisole Derivatives Family

As a tri-substituted anisole, this compound exhibits unique electronic effects compared to simpler derivatives:

Properties

IUPAC Name |

1,5-dichloro-3-(difluoromethoxy)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F2O2/c1-13-7-5(10)2-4(9)3-6(7)14-8(11)12/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYRLTYBZZEXAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Anisole Derivatives

This approach involves starting from a suitably chlorinated anisole precursor, such as 2,4-dichloroanisole, followed by substitution of one of the chlorine atoms with a difluoromethoxy group. The key step is the nucleophilic attack by a difluoromethoxy nucleophile, typically generated from difluoromethylating agents.

- Reagents: 2,4-dichloroanisole, difluoromethylating reagent (e.g., difluoromethyl bromide or difluoromethyl sulfonates)

- Base: Sodium hydride or potassium tert-butoxide

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Elevated, typically between 80°C and 120°C

- Reaction Time: Several hours, optimized for yield and selectivity

The nucleophile attacks the electrophilic aromatic carbon bearing the chlorine atom, displacing chloride via nucleophilic aromatic substitution (S_NAr). The reaction is facilitated by electron-withdrawing groups, such as the methoxy group.

- High regioselectivity

- Suitable for scale-up

- Compatible with various difluoromethylating agents

Recent patents and literature confirm the efficacy of this method, emphasizing the importance of reaction temperature and solvent choice for optimizing yield and purity.

Aromatic Halogenation Followed by Etherification

This two-step process involves:

- Step 1: Selective chlorination of anisole to introduce chlorine atoms at desired positions (2 and 4).

- Step 2: Etherification with a difluoromethyl source to install the difluoromethoxy group.

- Chlorination: Using reagents like sulfuryl chloride or N-chlorosuccinimide (NCS) under controlled temperature to achieve regioselectivity.

- Etherification: Similar to the nucleophilic substitution method, employing difluoromethylating agents and bases.

Patents indicate that controlling chlorination conditions is critical to prevent over-chlorination and to obtain the desired dichlorinated anisole precursor.

Suzuki Coupling for Aromatic Functionalization (Advanced Method)

A more sophisticated approach involves Suzuki coupling reactions, where:

- Raw Materials: p-Methoxyphenylboronic acid and cyanuric chloride

- Catalyst: Magnetic silica-supported palladium complex

- Reaction: Coupling of the boronic acid with chlorinated intermediates to form the anisole derivative with desired substitution patterns

- Solvent: Organic solvents like toluene or ethanol

- Base: Potassium carbonate or sodium hydroxide

- Temperature: 80°C to 120°C

- Reaction Time: 4-8 hours

- High selectivity

- Recyclable catalysts

- Environmentally friendly

A recent patent describes this method as a green, efficient route with high yield and purity, suitable for industrial scale.

Summary Data Table of Preparation Methods

Additional Notes on Industrial and Environmental Aspects

- Environmental Impact: Modern methods emphasize resource efficiency, catalyst recyclability, and waste minimization, as highlighted in recent patents.

- Scale-up Considerations: Reaction parameters such as temperature, pressure, and reagent excess are optimized for large-scale production, ensuring safety and cost-effectiveness.

- Purification: Final products are purified via recrystallization or chromatography, with high-purity standards (>99%) achieved through controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(difluoromethoxy)anisole undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: The compound can be involved in coupling reactions to form biaryl ethers.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of substituted anisoles.

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Scientific Research Applications

Organic Synthesis

2,4-Dichloro-6-(difluoromethoxy)anisole serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The chlorine atoms can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

- Oxidation and Reduction : The compound can undergo oxidation to form quinones or reduction to yield modified phenolic derivatives.

Research has highlighted several biological activities associated with this compound:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways. For example, studies have demonstrated inhibition of Cytochrome P450 3A4 and Aldose Reductase with IC50 values of 5.0 µM and 3.2 µM, respectively.

-

Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens. A study reported Minimum Inhibitory Concentrations (MICs) for different bacterial strains:

Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 Pseudomonas aeruginosa 64

This suggests potential for developing new antimicrobial agents based on this compound.

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic properties. Its ability to modulate enzyme activity can influence drug metabolism, making it a candidate for pharmacological studies.

Case Study 1: Antimicrobial Efficacy

A research study evaluated the antimicrobial effectiveness of 2,4-Dichloro-6-(difluoromethoxy)anisole against a panel of bacterial strains. The results indicated that the compound could inhibit growth effectively at low concentrations, supporting its potential use in developing new antibacterial agents.

Case Study 2: Enzyme Inhibition Analysis

In vitro assays were conducted to assess the inhibitory effects of the compound on key metabolic enzymes. The findings revealed that it significantly inhibits Cytochrome P450 enzymes, which are crucial for drug metabolism, thereby suggesting its role in influencing pharmacokinetics and drug interactions.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)anisole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Anisole Derivatives

| Compound | Substituents | Molecular Weight | Key Properties |

|---|---|---|---|

| 2,4-Dichloro-6-(difluoromethoxy)anisole | 2-Cl, 4-Cl, 6-OCHF₂ | ~253.5 (calc.) | High polarity, moderate solubility in DMF [3][5] |

| 4-Fluoroanisole | 4-F | 126.13 | Lower molecular weight, higher volatility [11] |

| 3-Chloro-2-fluoro-6-(1-methyleneethyl)anisole | 3-Cl, 2-F, 6-CH₂C(CH₂) | 200.64 | Aliphatic side chain enhances lipophilicity [10] |

Chemical Reactivity and Physical Behavior

- Ionization Potentials (IP): Anisole derivatives exhibit reduced IP values compared to toluene due to electron-donating methoxy groups. The target compound’s chlorine and difluoromethoxy substituents likely raise IP relative to plain anisole (IP₁ = 8.04 eV) but lower it compared to toluene (IP₁ = 8.72 eV) [7].

- Diffusion and Separation Efficiency: In microfluidic separations, anisole’s lower molecular weight (108.14 g/mol) enables faster transverse diffusion than bulkier analogs like EPA (162.2 g/mol). The target compound’s higher molecular weight (~253.5 g/mol) would result in slower diffusion, complicating purification processes [3].

- Sorption Behavior: Anisole’s aromaticity enhances specific sorption on cellulose nanocrystals (CNCs) compared to cyclohexane. The dichloro and difluoromethoxy groups in the target compound may reduce sorption due to increased steric bulk and polarity [5].

Biological Activity

Introduction

2,4-Dichloro-6-(difluoromethoxy)anisole, also known as a difluoromethoxy derivative of anisole, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes two chlorine atoms and a difluoromethoxy group attached to an anisole backbone. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals.

Chemical Properties

- Molecular Formula : C8H6Cl2F2O2

- Molecular Weight : 243.03 g/mol

- CAS Number : 1803786-96-0

The presence of halogen substituents (chlorine and fluorine) often enhances the biological activity of aromatic compounds by modulating their lipophilicity and electronic properties.

Antimicrobial Activity

Research indicates that 2,4-Dichloro-6-(difluoromethoxy)anisole exhibits significant antimicrobial properties. A study focusing on various chlorinated compounds demonstrated that this compound could inhibit bacterial growth by targeting specific bacterial enzymes, thus showing potential as an antibacterial agent .

Enzyme Inhibition

The compound's structural features suggest it may interact with specific enzymes, similar to other bioactive compounds. For instance, studies on related compounds show that modifications in the molecular structure can lead to enhanced inhibition of enzymes involved in critical metabolic pathways. The difluoromethoxy group is hypothesized to increase binding affinity due to favorable interactions with enzyme active sites .

Case Studies

-

Case Study on Antibacterial Activity :

- Objective : To evaluate the antibacterial efficacy of 2,4-Dichloro-6-(difluoromethoxy)anisole against common pathogens.

- Methodology : In vitro assays were conducted against strains of E. coli and Staphylococcus aureus.

- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.

- Case Study on Enzyme Interaction :

Toxicological Profile

Understanding the safety profile of 2,4-Dichloro-6-(difluoromethoxy)anisole is essential for its application in therapeutic settings. Preliminary toxicological assessments indicate low acute toxicity; however, chronic exposure studies are necessary to fully elucidate its safety profile.

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg in rats |

| Chronic Toxicity | No significant adverse effects observed at low doses |

Q & A

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.